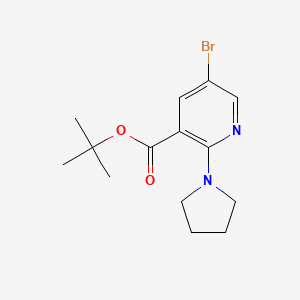
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester
Overview
Description
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a pyrrolidine ring attached to the 2nd position, and a tert-butyl ester group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester typically involves the following steps:
Pyrrolidine Substitution: The attachment of a pyrrolidine ring at the 2nd position of the pyridine ring.
Esterification: The conversion of the carboxylic acid group to a tert-butyl ester.
The reaction conditions for these steps may include the use of solvents such as dichloromethane, catalysts like palladium, and reagents such as bromine and tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine oxide derivative, while substitution with an amine may produce an amino-pyridine derivative.
Scientific Research Applications
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyrrolidine ring play crucial roles in binding to these targets, leading to changes in their activity or function. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyrrolidin-1-yl-pyridine: Lacks the ester group, making it less lipophilic.
2-Pyrrolidin-1-yl-nicotinic acid: Lacks the bromine atom, affecting its reactivity.
5-Bromo-nicotinic acid tert-butyl ester: Lacks the pyrrolidine ring, altering its binding properties.
Uniqueness
5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester is unique due to the combination of the bromine atom, pyrrolidine ring, and tert-butyl ester group. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWLGTDSBROULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


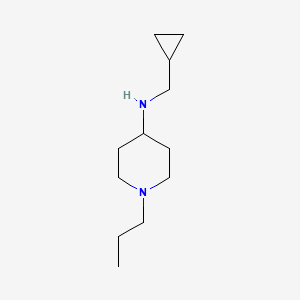
![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)
![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)
![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)
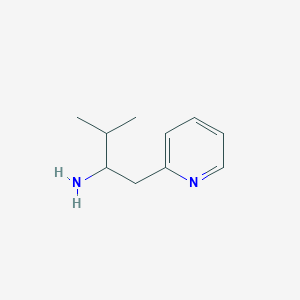
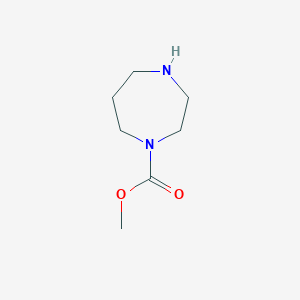
![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
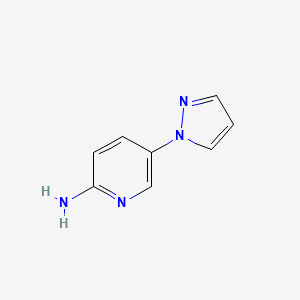
![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)
![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
